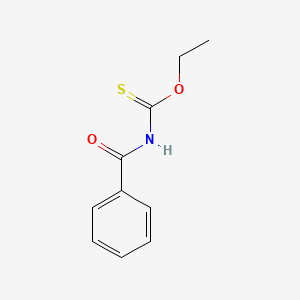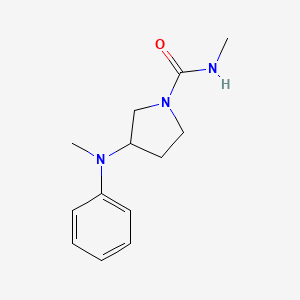
N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aniline derivative, and a carboxamide group. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylaniline with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives with altered functional groups, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide can be compared with other similar compounds, such as:
N-methylaniline: An aniline derivative with similar structural features but lacking the pyrrolidine and carboxamide groups.
Pyrrolidinone derivatives: Compounds containing the pyrrolidine ring, which may have different substituents and functional groups.
Uniqueness
The uniqueness of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
20984-64-9 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-methyl-3-(N-methylanilino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)16-9-8-12(10-16)15(2)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,14,17) |
Clave InChI |
GYBLKFWKFLAZSR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCC(C1)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


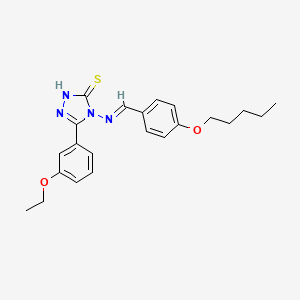
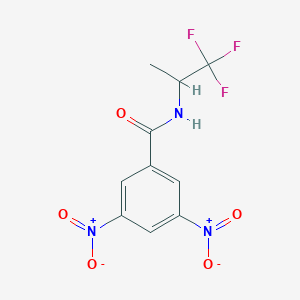



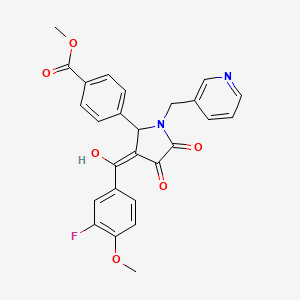
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)
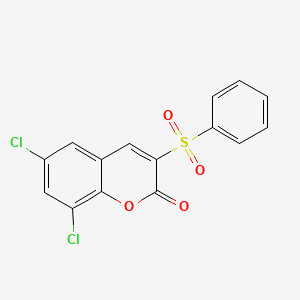


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
